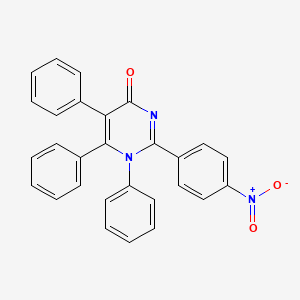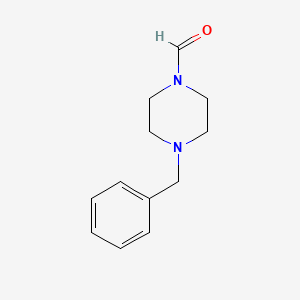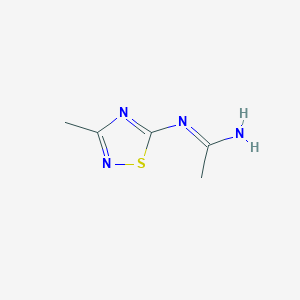
4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)- is a synthetic organic compound that belongs to the class of pyrimidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Chlorophenylthio Group: This step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with a thiol derivative of 3-chlorophenyl.
Attachment of the Methylpropoxy Group: This can be done through an etherification reaction, where the pyrimidine intermediate is reacted with an appropriate alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at various functional groups, potentially converting nitro groups to amines or reducing double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the pyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, thiols, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)- depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking its activity.
相似化合物的比较
Similar Compounds
4-Pyrimidinamine derivatives: Compounds with similar pyrimidine cores but different substituents.
Chlorophenylthio compounds: Molecules containing the chlorophenylthio group attached to various cores.
Methylpropoxy derivatives: Compounds with the methylpropoxy group attached to different aromatic or heterocyclic systems.
Uniqueness
The uniqueness of 4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)- lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
属性
| 284681-49-8 | |
分子式 |
C14H16ClN3OS |
分子量 |
309.8 g/mol |
IUPAC 名称 |
6-butan-2-yloxy-2-(3-chlorophenyl)sulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C14H16ClN3OS/c1-3-9(2)19-13-8-12(16)17-14(18-13)20-11-6-4-5-10(15)7-11/h4-9H,3H2,1-2H3,(H2,16,17,18) |
InChI 键 |
YBCXWCRIGXVZRG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)OC1=NC(=NC(=C1)N)SC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






